molecular formula C10H8N2O3S B2831667 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one CAS No. 941868-82-2

5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one

Cat. No.: B2831667
CAS No.: 941868-82-2
M. Wt: 236.25
InChI Key: RIGMECGKVLFSIH-UHFFFAOYSA-N
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Description

5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one (CAS Number: 941868-82-2) is a chemical compound with the molecular formula C10H8N2O3S and a molecular weight of 236.25 g/mol . This specialized compound is structurally derived from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a well-characterized molecule produced by several species of fungi . Kojic acid is known for its diverse research applications, primarily stemming from its ability to act as a tyrosinase inhibitor to prevent melanin production, making it a compound of interest in dermatological research . It also exhibits antibacterial and antifungal properties and functions as a chelation agent . The structural motif of 5-hydroxy-4-pyranone is often associated with metal-chelating activity. The introduction of a pyrimidin-2-ylthiomethyl group in this compound suggests potential for enhanced or modified biological activity, positioning it as a promising building block or investigative tool in medicinal chemistry and biochemistry research. It may be of particular value in studies focusing on enzyme inhibition, the development of novel antimicrobial agents, or as a synthetic intermediate. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-hydroxy-2-(pyrimidin-2-ylsulfanylmethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8-4-7(15-5-9(8)14)6-16-10-11-2-1-3-12-10/h1-5,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGMECGKVLFSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one typically involves the condensation of a pyrimidine derivative with a suitable pyran precursor. One common method involves the reaction of 2-mercaptopyrimidine with a 4H-pyran-4-one derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine moiety can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles like amines or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to modulate pathways such as the NF-kB inflammatory pathway has been observed, which contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

Key Structural Features

  • A pyrimidin-2-ylthio methyl group replaces the hydroxymethyl group at position 2 of the γ-pyrone core.
Structural and Functional Analogues
Compound Name Structural Modification Key Properties/Applications Stability (pKa)
Kojic acid 2-Hydroxymethyl substituent Tyrosinase inhibition, antioxidant, iron chelation 6.06
5-Hydroxy-2-methyl-4H-pyran-4-one Methyl group at position 2 Higher stability; antimycobacterial activity 6.32
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one Iodomethyl substituent Enhanced halogen bonding potential 5.97
ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate) Esterified derivative of the title compound Potent apelin (APJ) receptor antagonist N/A
Stability and Reactivity
  • Acid-Base Properties : The pKa of kojic acid (6.06) decreases slightly in halogenated derivatives (e.g., 5-hydroxy-2-(iodomethyl)-4H-pyran-4-one, pKa 5.97) due to electron-withdrawing effects . The title compound’s stability under physiological conditions remains unquantified but is inferred to be comparable to ML221, which retains integrity in aqueous media .
  • Synthetic Versatility : The chloromethyl intermediate of kojic acid allows diverse substitutions (e.g., with dithiocarbamates or phenacyl bromides), enabling rapid generation of analogues with tailored bioactivity .
Pharmacokinetic and Toxicological Considerations
  • Kojic Acid: Limited dermal absorption and genotoxicity concerns at high doses (≥1% topical formulations) .
  • Title Compound: No direct toxicity data available, but its APJ antagonist derivative (ML221) exhibits low cytotoxicity (IC₅₀ >25 μM in HEK293 cells) .

Biological Activity

5-Hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of a pyrimidine derivative with a suitable pyran precursor. Common methods include:

  • Condensation Reaction : The reaction between 2-mercaptopyrimidine and a 4H-pyran-4-one derivative under basic conditions (e.g., sodium hydroxide) in solvents like ethanol or methanol.
    Reagent Condition Outcome
    2-MercaptopyrimidineBasic medium (NaOH)Formation of pyran-pyrimidine hybrid
    Ethanol/MethanolSolventEnhances solubility and reaction rate

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against glioma cells. For instance, a derivative exhibited an IC50 value of 1.43 μM against HT1080 cells and 4.6 μM against U87 cells, indicating significant anti-proliferative activity. The most active compound demonstrated an 86.3% inhibition rate against the production of D-2-hydroxyglutarate (D-2HG), a metabolite associated with glioma progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reported that certain derivatives showed significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most potent derivatives .

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.22Excellent
Staphylococcus epidermidis0.25Excellent

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking their activity.
  • Pathway Modulation : It has been observed to modulate pathways such as the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects.
  • Synergistic Effects : Studies have shown that derivatives can exhibit synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Case Studies

In a recent investigation involving various derivatives of the compound, significant findings were reported:

  • Study on Glioma Cells : A derivative demonstrated substantial inhibitory effects on colony formation and migration of glioma cells at low concentrations (1 μM), highlighting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Evaluation : Derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus, showing superior performance compared to standard antibiotics like ciprofloxacin .

Q & A

Q. What are the established synthetic pathways for 5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one, and what key reaction conditions are required?

The compound is synthesized via nucleophilic substitution between 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid) and pyrimidin-2-ylthiol derivatives. Key reagents include 2-thioxonicotinonitrile or 2-thioxo-1,2-dihydroquinoxaline derivatives. Reactions are typically conducted under reflux in ethanol or methanol, with purification via column chromatography. Mass spectrometry (e.g., [M + Na]+ at m/z 481.50) and elemental analysis (C 59.74%, H 3.10%, N 5.94%) confirm purity .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Essential methods include:

  • Mass Spectrometry (MS): For molecular weight confirmation (e.g., [M + Na]+ at 481.50) .
  • Elemental Analysis: To verify empirical composition (C, H, N percentages) .
  • pKa Determination: Comparative data from analogs (e.g., pKa 5.85 for chloromethyl derivatives) guide solubility and reactivity studies .
  • Chromatography (TLC/HPLC): Monitors reaction progress and purity .

Q. How can in silico methods predict the compound’s drug potential?

Computational tools assess protein target affinity (e.g., kinases or receptors), toxicity (Ames test predictions), and bioavailability (Lipinski’s Rule of Five). Software like UCSF Chimera visualizes molecular interactions, while docking scores (e.g., −7.6 kcal/mol for related compounds) prioritize lead candidates .

Advanced Research Questions

Q. What experimental strategies elucidate the antitumor mechanism of action for this compound?

  • Enzyme Inhibition Assays: Test inhibition of tyrosinase or kinases linked to tumor proliferation .
  • Gene Expression Profiling: RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis or angiogenesis) .
  • In Vivo Models: Xenograft studies in mice to validate efficacy and pharmacokinetics .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Replicate Assays: Use standardized cell lines (e.g., HeLa or MCF-7) and controls.
  • Variable Isolation: Compare solvent systems (DMSO vs. aqueous) and exposure times .
  • Off-Target Screening: Evaluate endocrine disruption potential via receptor-binding assays, as seen in kojic acid studies .

Q. What catalytic systems optimize the synthesis yield and sustainability?

  • Green Catalysts: Meglumine (recyclable, biodegradable) improves dihydropyrano derivative yields (e.g., 85–92%) .
  • Solvent Optimization: Switch to ionic liquids or water to reduce toxicity .
  • Microwave Assistance: Accelerates reaction kinetics for time-sensitive steps .

Q. How can advanced analytical methods enhance reaction monitoring?

  • LC-MS/MS: Quantifies intermediates in real-time with high sensitivity .
  • NMR Kinetics: Tracks substituent effects on reaction rates (e.g., pyrimidin-2-ylthio vs. triazole groups) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in derivatives .

Q. What structural modifications improve bioactivity while minimizing toxicity?

  • SAR Studies: Compare analogs (e.g., iodomethyl or benzyl derivatives) in cytotoxicity assays .
  • Chelation Capacity: Introduce electron-withdrawing groups (e.g., Cl or NO2) to enhance metal-binding for antioxidant activity .
  • Prodrug Design: Mask polar groups (e.g., hydroxyl) to improve membrane permeability .

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